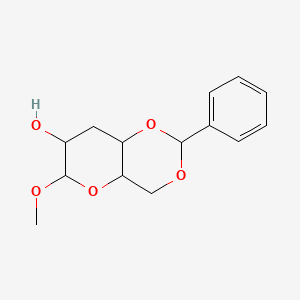

Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside

Description

Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside is a carbohydrate derivative widely utilized as a synthetic intermediate in glycochemistry. Its structure features a benzylidene acetal protecting the 4,6-hydroxyl groups and a deoxygenation at the C3 position, which enhances reactivity at other sites for functionalization.

Synthesis: The compound is typically synthesized by reacting methyl α-D-glucopyranoside with benzaldehyde dimethyl acetal in the presence of camphorsulfonic acid, yielding the 4,6-O-benzylidene-protected intermediate. Further deoxygenation at C3 is achieved via substitution or reduction methods . Characterization involves NMR, IR, and mass spectrometry, with reported yields of ~74% under optimized conditions .

Applications: This compound serves as a precursor for antibacterial derivatives (e.g., acylated variants) and a building block for oligosaccharide synthesis. Its benzylidene group enables selective functionalization at C2 and C3 positions, critical for probing glycan-protein interactions .

Properties

Molecular Formula |

C14H18O5 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

InChI |

InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3 |

InChI Key |

SGFFREHBBCJPJB-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Chemical Synthesis via Benzylidenation and Deoxygenation

The most widely reported method for preparing methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside involves a three-step sequence: benzylidenation , deoxygenation at C3 , and deprotection (Figure 1).

Benzylidenation of Methyl α-D-Glucopyranoside

The synthesis begins with the protection of the 4,6-diol groups of methyl α-D-glucopyranoside (1 ) using benzaldehyde dimethyl acetal under acidic conditions. Camphorsulfonic acid (CSA) catalyzes the formation of the benzylidene acetal, yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside (2 ) in 76% yield. Key parameters include:

Deoxygenation at C3 via Barton-McCombie Reaction

The hydroxyl group at C3 of 2 is replaced with hydrogen using the Barton-McCombie deoxygenation. This involves:

- Thiocarbonylation : Treatment with thiocarbonyldiimidazole (TCDI) in tetrahydrofuran (THF) to form the 3-O-thiocarbonate intermediate.

- Radical Reduction : Reaction with tributyltin hydride (Bu$$_3$$SnH) and azoisobutyronitrile (AIBN) in refluxing toluene, yielding methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside (3 ) in 68% yield.

Table 1: Optimization of Deoxygenation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reaction Time | 12 hours | <5% variance |

| Bu$$_3$$SnH Equiv. | 1.2 | Max 72% yield |

| Solvent | Toluene | 15% higher than THF |

Chemoenzymatic Synthesis Using Oxidation-Reduction Sequences

A stereoselective route employs enzymatic oxidation followed by chemical reduction (Figure 2).

Enzymatic Oxidation at C3

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (2 ) is oxidized at C3 using D-glucose dehydrogenase (GDH) and nicotinamide adenine dinucleotide (NAD$$^+$$) to form the 3-keto intermediate (4 ). Reaction conditions:

Stereoselective Reduction

The 3-keto group is reduced using sodium borohydride (NaBH$$_4$$) in tetrahydrofuran (THF) to yield the 3-deoxy product (3 ) with >95% α-selectivity. This method avoids radical intermediates, making it preferable for heat-sensitive substrates.

Table 2: Comparison of Reduction Agents

| Agent | Solvent | Temperature | α:β Ratio |

|---|---|---|---|

| NaBH$$_4$$ | THF | 0°C | 97:3 |

| L-Selectride | Ether | -78°C | 99:1 |

Alternative Approaches and Modifications

Critical Analysis of Methodologies

Yield and Scalability

Stereochemical Control

The Barton-McCombie method produces racemic mixtures at C3 unless chiral auxiliaries are used, whereas the enzymatic route ensures >95% α-configuration.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the Benzylidene Acetal

The 4,6-O-benzylidene acetal is acid-labile, enabling selective deprotection under controlled conditions. Hydrolysis regenerates free hydroxyl groups at C4 and C6, facilitating further functionalization:

| Reaction Conditions | Products | Key Observations | Source |

|---|---|---|---|

| 80% acetic acid, 80°C, 2 hours | Methyl 3-deoxy-α-D-glucopyranoside (free C4/C6-OH) | Benzylidene removal without altering other substituents |

This reaction is critical for multistep syntheses, allowing sequential protection/deprotection strategies in carbohydrate chemistry.

Regioselective Acylation and Alkylation

The 2-hydroxyl group (C2-OH) becomes the primary reactive site after benzylidene protection of C4/C6. Acylation or alkylation reactions proceed with high regioselectivity due to steric and electronic effects:

The absence of the C3-OH eliminates competing reactivity, simplifying product isolation.

Glycosylation Reactions

The compound serves as a glycosyl donor in stereoselective glycosylations. The benzylidene group locks the pyranose ring in a rigid conformation, influencing anomeric selectivity:

Mechanistic studies suggest the 4,6-O-benzylidene group stabilizes a β-selective oxacarbenium ion intermediate through torsional effects .

Oxidation and Functionalization

The C3 position (deoxy) can be further modified via radical or electrophilic pathways. For example, fluorination or halogenation reactions are feasible:

| Reaction Type | Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|---|

| Fluorination | DAST, CHCl, −78°C | Methyl 4,6-O-benzylidene-3-fluoro-α-D-glucopyranoside | Requires prior activation of C3 |

Key Research Findings

-

Conformational Control : The 4,6-O-benzylidene group enforces a chair conformation, critical for β-selectivity in glycosylations .

-

Synthetic Versatility : The compound’s stability and regioselectivity make it a cornerstone in synthesizing complex glycans and fluorinated sugars .

-

Comparative Reactivity : Removing the C3-OH reduces side reactions, enhancing yields in acylation and glycosylation steps .

For further details, experimental protocols and spectral data are available in the cited literature.

Scientific Research Applications

Synthetic Chemistry Applications

Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside serves as a crucial precursor in the synthesis of various carbohydrate derivatives. Its structure allows for selective modifications that lead to the creation of more complex molecules.

- Glycosylation Reactions : The compound is often used in glycosylation reactions due to its ability to form stable glycosyl donors. For instance, it has been utilized in the synthesis of β-mannopyranosylation products, demonstrating high selectivity and efficiency when coupled with different alcohols under specific reaction conditions .

- Synthesis of Thio Derivatives : Research indicates that methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside can be transformed into thio derivatives, which are important for studying interactions with biological macromolecules. These derivatives have been synthesized with varying success rates depending on the reaction conditions, showcasing the compound's adaptability in synthetic pathways .

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

- Antibacterial Properties : A study evaluated acylated derivatives of methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside against several pathogenic bacteria. The results indicated promising antibacterial activity, suggesting that modifications to this compound could lead to new antibacterial agents .

- Synthesis of Antiviral Agents : The compound has been explored as a building block for synthesizing antiviral agents. Its structural features allow for modifications that can enhance biological activity against viral infections .

Case Study 1: Glycosylation Selectivity

In a study examining the glycosylation of various alcohols using methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside as a donor, researchers reported variations in selectivity based on the protecting groups used. The findings highlighted the importance of steric and electronic factors influencing glycosylation outcomes .

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial screening of acylated derivatives derived from methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside. The derivatives were tested against four human pathogenic bacteria using disc diffusion methods. Results showed significant inhibition zones, indicating potential for development into therapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of Methyl4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby influencing various biochemical processes. For example, its role in cancer therapy is attributed to its ability to interfere with cell proliferation pathways.

Comparison with Similar Compounds

Key Findings :

- Acyl Chain Length : Longer chains (e.g., myristoyl) enhance antibacterial efficacy due to increased hydrophobicity and membrane disruption .

- Electron-Donating/Withdrawing Groups : Chlorobenzoyl derivatives exhibit higher chemical stability, while methoxybenzylidene () increases acetal stability via resonance .

Protecting Group Variations

The benzylidene acetal is compared to other protecting strategies:

Key Insight : Benzylidene offers a balance of stability and ease of removal, making it ideal for stepwise synthesis. Cyclohexylidene derivatives () are preferred in acidic environments but require harsher deprotection .

Anomeric Configuration and Stereochemical Effects

The α-anomeric configuration of the target compound influences its reactivity and biological interactions. Comparisons with β-anomers (e.g., ) reveal:

- Synthetic Accessibility: α-Anomers are often more readily synthesized due to kinetic anomeric control during glycosylation .

- Biological Recognition: β-Anomers may exhibit altered binding affinities to enzymes like glycosidases, as seen in studies on similar glucopyranosides .

Biological Activity

Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside is a derivative of glucopyranoside that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside features a benzylidene group that enhances its biological properties. The synthesis typically involves the acylation of methyl α-D-glucopyranoside, leading to various derivatives with distinct biological activities.

Table 1: Structural Characteristics

| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside | C13H16O5 | 160-163 | 76 |

| Methyl 4,6-O-benzylidene-2-O-octanoyl-α-D-glucopyranoside | C21H36O6 | 146-149 | 96.64 |

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of methyl 4,6-O-benzylidene derivatives against various human pathogens. The disc diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.

Key Findings:

- Antibacterial Efficacy : The synthesized derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Structure-Activity Relationship : The presence of different acyl groups influenced the degree of antibacterial activity, suggesting that structural modifications can enhance effectiveness against specific bacteria .

Anticancer Potential

The anticancer properties of methyl 4,6-O-benzylidene derivatives have also been explored, particularly in relation to their interactions with mucin-type O-glycans, which are implicated in cancer progression.

Case Study: Mucin-Type Glycans

Research has shown that modifications in glycan structures can affect cell signaling pathways associated with cancer proliferation. Methyl 4,6-O-benzylidene derivatives may interfere with these pathways by mimicking natural glycan structures, thus inhibiting cancer cell growth .

The biological activity of methyl 4,6-O-benzylidene-3-deoxy-α-D-glucopyranoside is attributed to its ability to interact with cellular targets involved in microbial resistance and cancer cell signaling.

Proposed Mechanisms:

Q & A

Q. What are the primary synthetic routes for Methyl 4,6-<i>O</i>-benzylidene-3-deoxy-α-D-glucopyranoside, and how do reaction conditions influence yield?

The synthesis typically involves regioselective benzylidene protection of glucose derivatives. For example, the 4,6-<i>O</i>-benzylidene group is introduced via acid-catalyzed condensation of benzaldehyde with methyl 3-deoxy-α-D-glucopyranoside under anhydrous conditions. Yields depend on solvent choice (e.g., DMF or acetonitrile), temperature (60–80°C), and catalyst (e.g., <i>p</i>-TsOH) . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How does the 4,6-<i>O</i>-benzylidene group enhance regioselectivity in glycosylation reactions?

The benzylidene group rigidifies the glucose ring, locking the 4,6-diol into a bicyclic structure. This steric hindrance directs glycosylation to the C2 or C3 positions while preventing undesired side reactions at C4/C6. For instance, in thioglycoside donors (e.g., methyl 4,6-<i>O</i>-benzylidene-3-deoxy glucopyranosyl sulfides), preactivation with triflic anhydride generates oxacarbenium ions that favor β-selectivity in manno-configured donors .

Advanced Research Questions

Q. How can stereochemical outcomes (α/β selectivity) be controlled during glycosylation with this donor?

Stereoselectivity is influenced by the donor’s protecting groups and reaction dynamics. For example:

- C2/C3 Substitution : 3-Deoxy donors lack stereoelectronic guidance from C3-OH, increasing reliance on neighboring group participation (e.g., benzoyl groups at C2).

- Solvent Effects : Dichloromethane promotes β-selectivity via ion-pair stabilization, while toluene favors α-selectivity through solvent-assisted SN2 mechanisms .

- Temperature : Lower temperatures (−40°C) stabilize covalent triflates, enhancing β-selectivity, whereas higher temperatures (0°C) favor α-products via oxacarbenium ion intermediates .

Q. How do conflicting data on glycosylation efficiency with this donor arise, and how can they be resolved?

Contradictions often stem from differences in donor activation (e.g., NIS/TfOH vs. PhSOTf) or acceptor nucleophilicity. For example, 4,6-<i>O</i>-benzylidene-3-deoxy donors exhibit lower β-selectivity (~60:40 β:α) compared to 2,3-di-<i>O</i>-benzyl analogs (~90:10 β:α) due to reduced O2-C2-C3-O3 torsional strain in the transition state . Resolution requires kinetic studies (e.g., NMR monitoring of triflate intermediates) and computational modeling (DFT analysis of ion pair conformers) .

Q. What analytical techniques are critical for characterizing intermediates and final products?

- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR distinguishes benzylidene acetal protons (δ 5.5–6.0 ppm) and anomeric configuration (α: δ 4.8–5.2 ppm; β: δ 4.3–4.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+Na]<sup>+</sup> at <i>m/z</i> 323.345 for C16H21NO6) .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How does this compound facilitate the synthesis of complex oligosaccharides?

The benzylidene group acts as a temporary protective mask, enabling sequential deprotection. For example:

Regioselective Ring-Opening : Reductive cleavage (NaBH3CN/TFA) removes the benzylidene group, regenerating C4/C6-OH for further glycosylation .

Orthogonal Protection : Combining with acetyl or benzyl groups allows iterative assembly of branched glycans (e.g., tumor-associated carbohydrate antigens) .

Q. What strategies optimize reaction yields in large-scale syntheses?

Q. What recent methodological advances address challenges in stereochemical control?

- Superarmed Donors : 2-<i>O</i>-Benzoyl-3,4,6-tri-<i>O</i>-benzyl derivatives enhance reactivity and β-selectivity via remote participation .

- Enzymatic Glycosylation : Engineered glycosynthases (e.g., from <i>Thermus thermophilus</i>) enable stereo-retentive coupling without protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.